(2S,3R)-2-methylmorpholine-3-carboxylic acid

Overview

Description

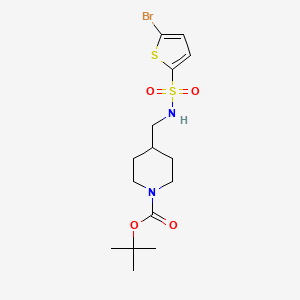

“(2S,3R)-2-methylmorpholine-3-carboxylic acid” is a chemical compound with the molecular formula C6H11NO3 . It is also known by other names such as “(2S,3R)-2-Methyl-3-morpholinecarboxylic acid” and "3-Morpholinecarboxylic acid, 2-methyl-, (2S,3R)" . This compound is available in the form of a powder .

Molecular Structure Analysis

The molecular weight of “(2S,3R)-2-methylmorpholine-3-carboxylic acid” is 145.16 . The InChI code for this compound is 1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1 .Physical And Chemical Properties Analysis

“(2S,3R)-2-methylmorpholine-3-carboxylic acid” is a powder . The compound has a molecular weight of 145.16 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as (2S,3R)-2-methylmorpholine-3-carboxylic acid, show promise as biorenewable chemicals and have significant industrial potential due to their versatility as precursors. However, these compounds can inhibit microbial processes at concentrations below the desired yield, posing challenges for biotechnological applications. Strategies to overcome this inhibition involve metabolic engineering to enhance microbial robustness against the toxic effects of carboxylic acids, which often impair cell membrane integrity and lower intracellular pH (Jarboe, Royce, & Liu, 2013).

Biocatalyst Inhibition Mechanisms and Engineering Strategies

The inhibition mechanism involves damage to microbial cell membranes and a decrease in internal pH, significantly affecting E. coli and Saccharomyces cerevisiae. Understanding these effects is crucial for developing metabolic engineering strategies to improve microbial tolerance. This includes modifying cell membrane composition and enhancing the efficiency of exporters like Pdr12 to alleviate acid stress (Jarboe, Royce, & Liu, 2013).

Solvent Developments for Carboxylic Acid Extraction

Liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams is a critical process in producing bio-based plastics from organic acids. Research has focused on new solvents, such as ionic liquids, and improvements in traditional amine and organophosphorous extractants to enhance the efficiency and economic feasibility of acid extraction processes, especially at low concentrations (Sprakel & Schuur, 2019).

Production of Hydroxycitric Acid by Microbial Strains

(2S,3R)-2-methylmorpholine-3-carboxylic acid is structurally related to hydroxycitric acid (HCA), which inhibits enzymes like ATP-citrate lyase involved in fatty acid synthesis. Research has identified microbial strains capable of producing HCA, highlighting the potential for microbial biosynthesis as an alternative to chemical synthesis for producing structurally related carboxylic acids (Yamada, Hida, & Yamada, 2007).

Safety and Hazards

The safety information for “(2S,3R)-2-methylmorpholine-3-carboxylic acid” indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

(2S,3R)-2-methylmorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4-5(6(8)9)7-2-3-10-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVXLBDGIPTBCP-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693474 | |

| Record name | (2S,3R)-2-Methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-methylmorpholine-3-carboxylic acid | |

CAS RN |

1268475-20-2 | |

| Record name | (2S,3R)-2-Methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B3046604.png)

![tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B3046611.png)

![N-cyclohexyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3046613.png)

![N-benzyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3046614.png)